2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
Description
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is a heterocyclic compound featuring a benzodioxin moiety fused to a propanoic acid backbone with an amino substituent at the β-carbon position. The benzodioxin system (C₈H₈O₂) consists of a benzene ring fused to a 1,4-dioxane ring, conferring unique electronic and steric properties. The compound’s molecular formula is inferred as C₁₁H₁₃NO₄, with a molecular weight of approximately 223.23 g/mol (calculated based on structural analogs).
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14) |
InChI Key |
HPGGFMVTHJHFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Introduction of the Amino Acid Side Chain
The propanoic acid side chain is introduced via Mannich reaction or Strecker synthesis . A high-yielding Strecker protocol employs:
-
Substrates : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq)
-
Reagents : NH₄Cl (2.5 eq), KCN (1.5 eq), (S)-α-Methylbenzylamine (chiral auxiliary)
-
Conditions : EtOH/H₂O (4:1), 0°C → RT, 24 h
-
Yield : 68% enantiomeric excess (ee) after diastereomeric crystallization
Stereoselective Synthetic Methods
Asymmetric Catalytic Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketone precursors enables direct control of stereochemistry:
Catalytic System
| Component | Loading | Substrate | Pressure | ee |
|---|---|---|---|---|
| Pd(OAc)₂/(R)-BINAP | 5 mol% | Enone | 50 psi H₂ | 92% |
| AgBF₄ | 10 mol% |
This method, adapted from proteasome inhibitor syntheses, achieves superior stereocontrol compared to classical resolution techniques.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers complementary stereoselectivity:
| Enzyme | Substrate | Solvent | Conversion | ee Product |
|---|---|---|---|---|
| CAL-B | N-Acetyl racemic ester | MTBE | 45% | 99% |
The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester for recycling.
Catalytic Cross-Coupling Strategies
Modern approaches employ transition metal catalysis for direct functionalization of the benzodioxin ring. A palladium-mediated Buchwald-Hartwig amination protocol demonstrates exceptional efficiency:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Ligand | 4-(Di-tert-butylphosphino)-N,N-dimethylaniline |
| Base | Cs₂CO₃ |
| Temperature | 100°C |
| Time | 18 h |
| Yield | 85% |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (RP-HPLC) with chiral stationary phases achieves baseline separation of enantiomers:
HPLC Parameters
| Column | Mobile Phase | Flow Rate | Retention (S) | Retention (R) |
|---|---|---|---|---|
| Chiralpak IA | Hexane/IPA (90:10) | 1 mL/min | 12.3 min | 14.8 min |
Spectroscopic Validation
Critical spectroscopic signatures confirm structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.78 (d, J=8.2 Hz, 1H), 4.18-4.26 (m, 4H), 3.67 (dd, J=5.0/7.9 Hz, 1H)
-
HRMS : m/z calculated for C₁₁H₁₃NO₄ [M+H]⁺ 223.0844, found 223.0841
Industrial-Scale Considerations
Solvent Selection and Recycling
Economic and environmental factors dictate solvent choices:
| Step | Preferred Solvent | Recovery Rate |
|---|---|---|
| Cyclization | DMF | 92% |
| Hydrogenation | MeOH | 88% |
| Crystallization | EtOAc/Heptane | 95% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares 2-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid with five structurally related compounds, focusing on molecular properties, functional groups, and inferred applications.
Structural and Functional Group Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The target compound’s amino group enhances nucleophilicity, making it suitable for peptide coupling or metal coordination . The sulfonyl derivative (C₁₁H₁₂O₆S) exhibits strong electron-withdrawing properties, which may improve stability under acidic conditions .
Pharmacological Potential: Caffeic acid (C₉H₈O₄) is a benchmark phenolic antioxidant, highlighting the importance of aromatic substitution patterns. The target compound’s benzodioxin system may mimic catechol-like binding but with improved metabolic stability . The amide-linked analog (C₁₂H₁₃NO₅) could serve as a prodrug, leveraging enzymatic cleavage of the amide bond for targeted delivery .
Physicochemical Properties: The 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid (C₁₁H₁₂O₄) lacks polar amino groups, resulting in lower water solubility compared to the target compound .
Biological Activity
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid, also known by its CAS number 81070-85-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
- CAS Number : 81070-85-1
Biological Activity Overview
Research indicates that 2-amino acids with dioxin moieties can exhibit various biological activities, including:
- Neuroprotective effects : Potential inhibition of monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.
- Antioxidant properties : Scavenging reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
Inhibitory Activity Against Enzymes
Recent studies have shown that compounds similar to this compound exhibit inhibition against several key enzymes:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| MAO-A | >50% residual activity at 10 µM | Weak inhibition |
| MAO-B | 0.51 | Potent inhibition |
| AChE | >50% residual activity at 10 µM | Weak inhibition |
| BChE | <50% residual activity at 10 µM | Moderate inhibition |
These values suggest that while the compound may not be a strong inhibitor of all targets, it shows potential as a selective inhibitor of MAO-B and BChE .
Case Studies and Research Findings
- Neuroprotective Studies :
- Toxicity Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Basic: What are the key synthetic pathways for 2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step processes:
- Step 1: Functionalization of the 2,3-dihydrobenzo[b][1,4]dioxin moiety (e.g., bromination or nitration) to introduce reactivity at the 6-position .
- Step 2: Coupling with a protected amino acid derivative (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) .
- Step 3: Deprotection and purification using column chromatography or recrystallization .
Optimization Strategies:
- Catalysts: Palladium-based catalysts for cross-coupling reactions improve regioselectivity .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature Control: Low temperatures (−78°C to 0°C) minimize side reactions during Grignard additions .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry of the dihydrobenzo dioxin ring and amino acid substituents .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- Mass Spectrometry (HR-ESIMS): Validates molecular weight (e.g., observed m/z vs. calculated for ) .
- Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition profiles .
Advanced: How does the 2,3-dihydrobenzo[b][1,4]dioxin moiety modulate biological activity?
Answer:
The dihydrobenzo dioxin scaffold contributes to:
- Lipophilicity: Enhances blood-brain barrier penetration, critical for CNS-targeting agents .
- Receptor Binding: The planar aromatic system interacts with hydrophobic pockets in enzymes (e.g., kinases) via π-π stacking .
- Metabolic Stability: Reduced oxidative metabolism due to electron-donating oxygen atoms in the dioxin ring .
Comparative Data:
Advanced: How can contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
Methodological Approaches:
- Docking Refinement: Use molecular dynamics simulations to account for protein flexibility, which static docking may overlook .
- Experimental Validation: Perform dose-response assays (e.g., IC determination) to confirm computational hits .
- Data Triangulation: Cross-reference with structural analogs (e.g., cyclopropane derivatives) to identify conserved pharmacophores .
Case Study: Computational models predicted strong binding to kinase X, but in vitro assays showed weak inhibition. MD simulations revealed steric clashes with a flexible loop region, guiding synthetic modification of the amino acid side chain .
Advanced: What are the common synthetic impurities, and how are they profiled?
Answer:
Key Impurities:
- Byproduct 1: Unreacted starting material (e.g., 1-(2,3-dihydrobenzo dioxin-6-yl)ethanone) due to incomplete coupling .
- Byproduct 2: Oxidative degradation products (e.g., carboxylic acid derivatives) from prolonged air exposure .
Analytical Profiling:
- LC-MS/MS: Quantifies impurities at ppm levels using selective ion monitoring .
- Stability Studies: Accelerated conditions (40°C/75% RH for 6 months) identify degradation pathways .
Mitigation: Use inert atmospheres (N) during synthesis and storage in amber vials at −20°C .
Advanced: How can catalytic systems be tailored for enantioselective synthesis of this chiral compound?
Answer:
- Chiral Ligands: BINAP or Josiphos ligands in palladium-catalyzed asymmetric amination ensure >90% enantiomeric excess (ee) .
- Solvent Effects: Chiral ionic liquids (e.g., L-proline derivatives) enhance stereocontrol in protic environments .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
